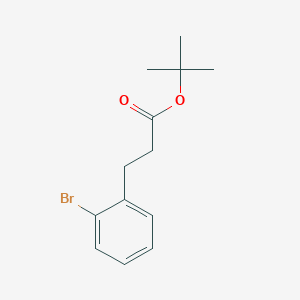

tert-butyl 3-(2-bromophenyl)propanoate

Description

tert-Butyl 3-(2-bromophenyl)propanoate is an ester derivative featuring a 2-bromophenyl substituent attached to a propanoate backbone, with a tert-butyl group as the esterifying alcohol. For instance, tert-butyl esters with aromatic substituents (e.g., benzhydryl, phenethyl, or bromophenyl groups) are commonly synthesized via nucleophilic reactions between tert-butyl acrylate and amines or aryl halides .

Properties

IUPAC Name |

tert-butyl 3-(2-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSDVDZTQITVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromophenyl)propanoate typically involves the esterification of 3-(2-bromophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 3-(2-bromophenyl)propanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form the corresponding tert-butyl 3-(2-phenyl)propanoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Formation of tert-butyl 3-(2-hydroxyphenyl)propanoate or tert-butyl 3-(2-aminophenyl)propanoate.

Reduction: Formation of tert-butyl 3-(2-phenyl)propanoate.

Oxidation: Formation of 3-(2-bromophenyl)propanoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-bromophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-(2-bromophenyl)propanoate with structurally related tert-butyl propanoate derivatives, highlighting molecular features, synthesis, and applications:

Key Structural and Functional Differences:

Substituent Effects: The 2-bromophenyl group in the target compound enhances steric hindrance and electronic withdrawal, making it suitable for electrophilic aromatic substitution or cross-coupling reactions. In contrast, 3-bromopropanoate lacks aromaticity, limiting its utility in aryl-based syntheses . Sulfinyl derivatives (e.g., 6h) introduce chirality and polarity, affecting solubility and biological activity .

Synthetic Pathways: Compounds with aromatic amines (e.g., benzhydrylamino) are synthesized via nucleophilic addition to tert-butyl acrylate , whereas azidoethoxy derivatives require multi-step etherification .

Applications :

- Antimicrobial Activity : Compound 6d demonstrated efficacy against gastrointestinal pathogens due to its oxadiazole core .

- Biocompatible Materials : Azidoethoxy derivatives enable click chemistry for microdevice fabrication .

Research Findings and Challenges

- Biological Activity: None of the tert-butyl propanoate derivatives in significantly affected INS-1E cell proliferation, suggesting low cytotoxicity .

- Reactivity : The 2-bromophenyl group’s position enhances stability in cross-coupling reactions compared to para-substituted analogs .

- Synthesis Challenges : Direct conjugation of peptides to tert-butyl esters (e.g., PAMAM dendrimers) requires specialized linkers to avoid steric interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.